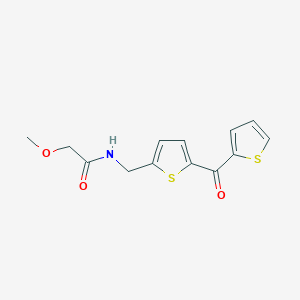

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHQPUZJJZZWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of thiophene derivatives. One common method is the Gewald synthesis, which involves the condensation of α-keto esters with thiourea in the presence of elemental sulfur. The reaction conditions usually require a strong base, such as sodium ethoxide, and a high-temperature environment to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps in maintaining optimal conditions for the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: : Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the methoxy or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed

Oxidation: : Sulfoxides and sulfones are common oxidation products.

Reduction: : Thioethers and other reduced derivatives are typical reduction products.

Substitution: : Various substituted derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound has garnered attention because of its potential biological and chemical properties.

IUPAC Name: 2-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide

CAS Number: 1421441-56-6

Molecular Formula: C13H13NO3S2

Molecular Weight: 295.4 g/mol

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

- Biology: It is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

- Medicine: It is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

- Industry: It is utilized in the development of new materials and chemical processes.

Biological Activities

Research has indicated that thiophene derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several potential mechanisms of action.

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, compounds with thiophene moieties have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Antioxidant Activity

The presence of methoxy and thiophene groups may contribute to antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. This property is crucial in preventing cellular damage and has implications in the treatment of diseases characterized by oxidative stress.

Anticancer Potential

Thiophene derivatives have been explored for their anticancer effects. Preliminary data suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate its efficacy and mechanism of action in cancer models.

The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes such as apoptosis in cancer cells or inhibition of bacterial growth.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions. Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. Sulfoxides and sulfones are common oxidation products.

- Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used. Thioethers and other reduced derivatives are typical reduction products.

- Substitution: Nucleophilic substitution reactions can occur at the methoxy or amide groups, leading to the formation of different derivatives. Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions, with reaction conditions varying based on the specific nucleophile and substrate. Various substituted derivatives can be formed, depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Contrasts and Innovations

- Substituent Effects: Bromo or cyano groups () increase electrophilicity, whereas methoxy groups (target compound, ) enhance electron-donating capacity. Thiophene-2-carbonyl vs. chlorobenzoyl (): The former may improve metabolic stability due to reduced halogen content.

- Therapeutic Potential: Thiazole-containing analogs () mimic penicillin’s structure, suggesting antibacterial applications, while thiophene-2-carbonyl derivatives (target compound) may target neurological pathways .

Biological Activity

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound belonging to the thiophene derivatives family. This compound features a methoxy group, an acetamide functional group, and a thiophene ring with a carbonyl substituent, which suggests potential for diverse biological activities, making it an interesting target for medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

Research has indicated that thiophene derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several potential mechanisms of action.

1. Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, compounds with thiophene moieties have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

2. Antioxidant Activity

The presence of methoxy and thiophene groups may contribute to antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. This property is crucial in preventing cellular damage and has implications in the treatment of diseases characterized by oxidative stress.

3. Anticancer Potential

Thiophene derivatives have been explored for their anticancer effects. Preliminary data suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate its efficacy and mechanism of action in cancer models.

The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes such as apoptosis in cancer cells or inhibition of bacterial growth.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.